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molecular formula C15H12O B8807722 4-Phenanthrenemethanol CAS No. 22863-79-2

4-Phenanthrenemethanol

Cat. No. B8807722
M. Wt: 208.25 g/mol
InChI Key: UJSGLVQRVAPNIY-UHFFFAOYSA-N
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Patent
US04808625

Procedure details

4-Phenanthrenemethanol (Aldrich, 29 g, 0.14 mol) was treated with pyridinium chlorochromate (PCC) (Aldrich, 45 g, 0.21 mol) in CH2Cl2 (2000 mL). After 6 h at RT, the reaction mixture was filtered through a plug of SiO2 to give after removal of solvent and drying and crystallization from CH3OH, 20.5 g (71%) of phenanthrene-4-carboxaldehyde mp 82.5°-84.5° (C, H).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[CH:13]=[CH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[C:4]([CH2:15][OH:16])=[CH:3][CH:2]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH:1]1[C:14]2[CH:13]=[CH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[C:4]([CH:15]=[O:16])=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C1=CC=C(C=2C3=CC=CC=C3C=CC12)CO
Name
Quantity
45 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
2000 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a plug of SiO2
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after removal of solvent
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
crystallization from CH3OH, 20.5 g (71%) of phenanthrene-4-carboxaldehyde mp 82.5°-84.5° (C, H)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C1=CC=C(C=2C3=CC=CC=C3C=CC12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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